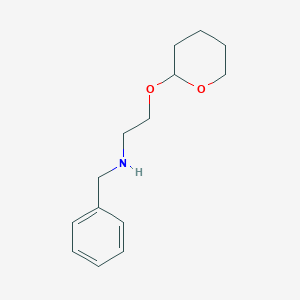

2-(Benzylaminoethoxy)tetrahydropyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

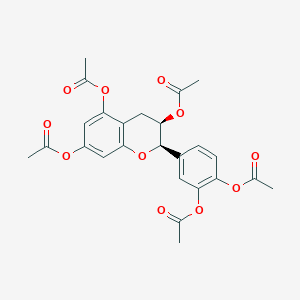

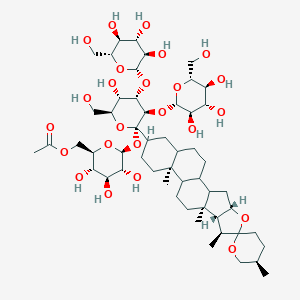

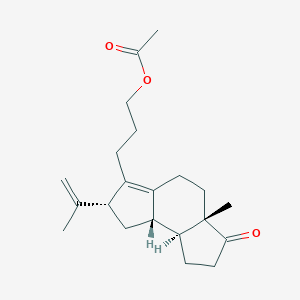

2-(Benzylaminoethoxy)tetrahydropyran is a chemical compound with the molecular formula C14H21NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(Benzylaminoethoxy)tetrahydropyran can be achieved from 3,4-Dihydro-2H-pyran and N-Benzylethanolamine .Molecular Structure Analysis

The molecular structure of 2-(Benzylaminoethoxy)tetrahydropyran consists of a tetrahydropyran ring with a benzylaminoethoxy group attached .Chemical Reactions Analysis

Tetrahydropyrans are commonly used as protecting groups in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran . More detailed information about the chemical reactions involving 2-(Benzylaminoethoxy)tetrahydropyran can be found in the relevant scientific literature .Aplicaciones Científicas De Investigación

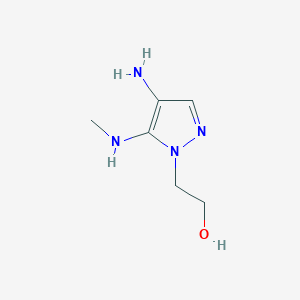

Synthesis and Biological Activity of Derivatives : A study by Szüčová et al. (2009) synthesized and characterized 33 derivatives of 6-benzylamino-9-tetrahydropyran-2-ylpurine and 9-tetrahydrofuran-2-ylpurine. These compounds were tested for cytokinin activity in plant micropropagation, and two derivatives were selected for studying their perception by cytokinin receptors. The study also assessed the cytotoxicity of these compounds against human cell lines and their pH stability in water solutions (Szüčová et al., 2009).

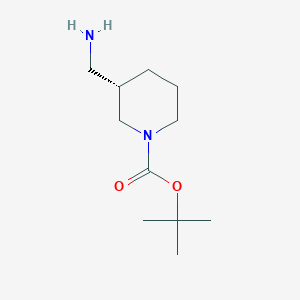

Chemoenzymatic Synthesis for Nucleic Acid Chemistry : Rodríguez-Pérez et al. (2010) developed a synthetic strategy for preparing tetrahydropyranyl, 4-methoxy-tetrahydropyranyl, and tetrahydrofuranyl ethers of 2'-deoxynucleosides. These are useful as building blocks in nucleic acid chemistry. The study highlights an enzymatic benzoylation technique for protecting the 5'-hydroxy group of nucleosides (Rodríguez-Pérez et al., 2010).

Novel Tetrahydrofuranylation and Tetrahydropyranylation of Alcohols : Choi et al. (1995) described the preparation of tetra-n-butylammonium peroxydisulfate, a useful source of the tetra-n-butylammonium sulfate radical. This compound was used to react with alcohols containing functional groups to yield 2-tetrahydrofuranyl- or 2-tetrahydropyranyl-ether under nearly neutral conditions (Choi et al., 1995).

Prins Cyclization for Synthesis of Tetrahydropyrans : Štekrová et al. (2015) investigated the synthesis of compounds with a tetrahydropyran framework using Prins cyclization. They employed different zeolites and mesoporous materials as catalysts, achieving high conversion and selectivity towards products with tetrahydropyran structure (Štekrová et al., 2015).

Catalytic Reaction Development Inspired by Pyranone Natural Products : McDonald and Scheidt (2015) explored new methods for synthesizing highly functionalized, chiral pyran molecules inspired by natural products containing tetrahydropyrans. They developed a Lewis acid-mediated Prins reaction for this purpose (McDonald & Scheidt, 2015).

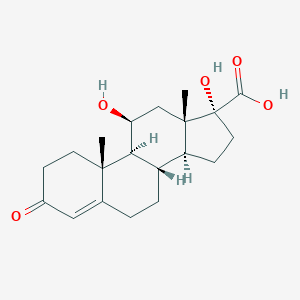

Synthesis of Monoterpenoid Dioxinols with Analgesic Activity : Štekrová et al. (2017) synthesized benzodioxinols, which show promising analgesic activity. They used a two-step approach involving Prins cyclization followed by ring-rearrangement to synthesize these compounds (Štekrová et al., 2017).

Propiedades

IUPAC Name |

N-benzyl-2-(oxan-2-yloxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUJCVDCOIEXHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylaminoethoxy)tetrahydropyran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)